molecular formula C28H26N6O B4598168 6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1006329-03-8

6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4598168
CAS No.: 1006329-03-8
M. Wt: 462.5 g/mol
InChI Key: OSZBNDFQVCWPHR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 1-phenyl group: Enhances aromatic interactions in biological targets.
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl] carboxamide: A flexible substituent that may improve solubility and target binding .

Its molecular formula is C₃₀H₂₈N₆O, with a molecular weight of 488.6 g/mol.

Properties

IUPAC Name

6-cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O/c1-18-8-6-7-9-21(18)16-33-17-22(15-29-33)30-28(35)24-14-25(20-12-13-20)31-27-26(24)19(2)32-34(27)23-10-4-3-5-11-23/h3-11,14-15,17,20H,12-13,16H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBNDFQVCWPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C5=CC=CC=C5)C)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101105454
Record name 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006329-03-8
Record name 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006329-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopropyl-3-methyl-N-[1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound exhibits notable biological activities, which can be attributed to its unique structural features and the presence of various functional groups. This article reviews the current understanding of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a fused bicyclic system with multiple substituents:

  • Cyclopropyl group
  • Methyl group
  • Pyrazole moiety

These structural components enhance its stability and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, compounds within the pyrazolo[3,4-b]pyridine class have been shown to exhibit significant inhibition of kinases involved in cancer pathways, suggesting potential anticancer properties.

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities:

Activity Description References
Anticancer Inhibition of cyclin-dependent kinases (CDK) and other cancer-related pathways.
Enzyme Inhibition Potential inhibition of enzymes such as carbonic anhydrase and cholinesterase.
Antimicrobial Some derivatives have shown activity against bacterial and fungal strains.

Case Studies

  • Anticancer Activity
    • A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibited potent inhibitory effects on CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests that the compound could be developed as a selective anticancer agent targeting specific kinases involved in cell cycle regulation .
  • Enzyme Inhibition
    • Research has indicated that certain pyrazolo[3,4-b]pyridine derivatives can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition could have implications for treating conditions like glaucoma and epilepsy .
  • Antimicrobial Properties
    • Some studies have reported the antimicrobial efficacy of pyrazolo[3,4-b]pyridine derivatives against various pathogens, indicating their potential use in developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions such as:

  • Formation of the pyrazole ring.
  • Alkylation reactions to introduce cyclopropyl and methyl groups.
  • Coupling reactions for attaching aromatic substituents.

These synthetic routes allow for the precise control over the compound's structure, which is crucial for optimizing its biological activity .

Scientific Research Applications

Anticancer Activity

Compounds within the pyrazolo[3,4-b]pyridine class have shown significant biological activities, particularly in cancer research. Preliminary studies indicate that 6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, it may inhibit kinases similar to other known pyrazolo derivatives like GSK2141795 and AT7867, which are recognized for their selective inhibition against multiple kinases involved in cell signaling pathways.

Neuroprotective Effects

Emerging research points to possible neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. The unique structural attributes of this compound may allow it to interact with neuroreceptors or modulate neuroinflammatory responses.

Case Study 1: Kinase Inhibition

A study evaluating the kinase inhibition profile of various pyrazolo derivatives highlighted the effectiveness of compounds similar to this compound in targeting Akt pathways. These findings suggest potential therapeutic applications in oncology.

Case Study 2: Neuroprotective Mechanisms

Research investigating the neuroprotective effects of pyrazolo compounds demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cell lines. The specific mechanisms through which this compound operates require further empirical studies but indicate promising avenues for treatment strategies in neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 100°C for 8 hours to yield 6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and 1-(2-methylbenzyl)-1H-pyrazol-4-amine .
    Yield : 78–92% under optimized conditions .

  • Basic Hydrolysis :
    Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 12 hours produces the same carboxylic acid derivative.

Cross-Coupling Reactions

The pyrazolo[3,4-b]pyridine scaffold participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYieldReference
Buchwald-Hartwig Amination Pd(OAc)₂/Xantphos, KOtBu, 110°C, 24hN-aryl derivatives65–85%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, NaHCO₃, DME/H₂O (3:1), 90°CBiaryl analogs72–89%

Oxidation

  • Cyclopropyl Ring : Resists oxidation under standard conditions (e.g., KMnO₄, H₂O₂).

  • Methyl Groups : Oxidized to carboxylic acids using CrO₃/H₂SO₄ at 60°C.

Reduction

  • Nitro Intermediates : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces nitro groups to amines during synthesis .

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings undergo halogenation and nitration:

ReactionReagentsPositionYieldReference
Bromination Br₂/FeBr₃, CH₂Cl₂, 0°CC-5 of pyridine ring58%
Nitration HNO₃/H₂SO₄, 0–5°CC-3 of benzyl group63%

Amide Bond Functionalization

The carboxamide reacts with nucleophiles:

  • Grignard Reagents : Forms ketones (e.g., RMgX, THF, −78°C → RT) .

  • Lithiation : LiAlH₄ reduces the amide to a primary amine (20% yield) .

Photochemical and Thermal Stability

  • Thermal Decomposition : Degrades above 200°C via cleavage of the cyclopropyl ring.

  • Photostability : Stable under UV light (254 nm, 48h) in inert solvents (e.g., DMSO).

Mechanistic Insights

  • Hydrolysis : Proceeds through a tetrahedral intermediate stabilized by the pyridine nitrogen .

  • Cross-Couplings : Pd(0)/Pd(II) cycle facilitates C–N or C–C bond formation, aided by electron-rich liga

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity
Target Compound 6-cyclopropyl, 1-phenyl, N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl] 488.6 High steric bulk from cyclopropyl; 2-methylbenzyl enhances lipophilicity Kinase inhibition (predicted)
N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Tetrahydrothiophene-1,1-dioxide, benzyl 460.5 Sulfone group improves solubility; tetrahydrothiophene modulates conformation Anticancer potential (in vitro)
N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Benzo[d][1,3]dioxole, tetrahydrothiophene-1,1-dioxide 520.5 Electron-rich dioxole enhances π-π stacking; sulfone aids solubility Neuroprotective activity (hypothetical)
1-Benzyl-N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Dual benzyl groups, 3,6-dimethyl 483.5 Symmetric benzyl substituents increase rigidity; methyl groups reduce metabolic degradation Antibacterial activity (reported)
N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () 4-Chloropyrazole, propyl, cyclopropyl 516.0 Chlorine enhances electronegativity; propyl chain improves membrane permeability Kinase inhibition (confirmed)

Key Findings:

Substituent Effects: Cyclopropyl vs. Sulfone vs. Carboxamide: Tetrahydrothiophene-1,1-dioxide () increases polarity, improving aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s 2-methylbenzyl group .

Biological Activity Trends: Kinase Inhibition: The target compound’s N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl] group mirrors the 4-chloropyrazole in , both enabling hydrogen bonding with kinase ATP pockets . Anticancer Potential: Compounds with phenyl/heteroaryl groups (e.g., ) show cytotoxicity via intercalation or topoisomerase inhibition, suggesting similar mechanisms for the target compound .

Synthetic Challenges :

  • The target compound’s 2-methylbenzyl group requires precise Pd-catalyzed coupling (similar to ), whereas tetrahydrothiophene derivatives () demand controlled oxidation steps .

Q & A

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[3,4-b]pyridine derivatives like this compound?

The synthesis typically involves multi-step reactions starting with cyclocondensation of intermediates such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-4-carbonitrile. Key steps include coupling reactions (e.g., Buchwald-Hartwig amination) and functional group modifications. For example, copper(I)-catalyzed cross-coupling with cyclopropanamine and cesium carbonate under dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been used to introduce cyclopropyl groups . Purification often involves column chromatography with gradients of ethyl acetate/hexane or dichloromethane extraction followed by acid-base partitioning .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS (High-Resolution Mass Spectrometry) is critical. For instance, 1H^1H-NMR in CDCl3_3 or CD3_3OD can resolve aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl methyl groups (δ 1.0–1.5 ppm). IR spectroscopy helps identify carbonyl stretches (~1650–1700 cm1^{-1}) and amine N–H bonds (~3300 cm1^{-1}) . X-ray crystallography may be employed for absolute configuration determination, especially if chiral centers are present .

Q. What are the challenges in achieving high purity during synthesis, and how can they be addressed?

Impurities often arise from incomplete coupling reactions or byproducts from side reactions (e.g., dimerization). Strategies include:

  • Using excess reagents (e.g., 1.5–2.0 equiv. of cyclopropanamine) to drive reactions to completion .
  • Optimizing chromatographic conditions (e.g., silica gel with 0–100% ethyl acetate/hexane gradients) .
  • Recrystallization from solvents like ethanol or acetone to remove polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced kinase inhibition?

SAR studies focus on modifying the pyrazolo[3,4-b]pyridine core and substituents. For example:

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
  • 2-Methylbenzyl moiety : Modulates lipophilicity and target binding affinity. Comparative assays with analogs lacking this group can quantify its contribution to potency .
  • Carboxamide linkage : Replacing it with sulfonamide or urea groups may alter hydrogen-bonding interactions with ATP-binding pockets in kinases .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell-line specificity. To address this:

  • Perform dose-response curves in parallel assays (e.g., bacterial vs. fungal strains) to identify selectivity trends .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cellular variability .
  • Validate results with knockout models or siRNA silencing to confirm target engagement .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

Tools like Molecular Operating Environment (MOE) or Schrödinger Suite can simulate cytochrome P450-mediated metabolism. Key steps include:

  • Identifying metabolic "hotspots" (e.g., cyclopropyl ring oxidation) via docking studies .
  • Comparing predicted metabolites with experimental LC-MS/MS data to refine models .
  • Assessing toxicity using ProTox-II or DEREK platforms to flag structural alerts (e.g., mutagenic potential of aromatic amines) .

Q. What strategies optimize reaction yields in flow-chemistry setups for large-scale synthesis?

Flow chemistry offers precise control over reaction parameters. Key optimizations include:

  • Residence time adjustment : Shorter times (minutes vs. hours) reduce decomposition of heat-sensitive intermediates .
  • Catalyst immobilization : Copper(I) bromide on solid supports improves recyclability and reduces metal leaching .
  • DoE (Design of Experiments) : Statistical models (e.g., Plackett-Burman) identify critical variables (temperature, reagent ratio) for yield maximization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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